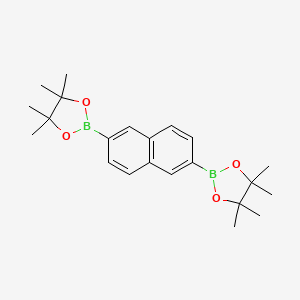
2,6-(双联双戊二醇酯)二硼萘
描述
Synthesis Analysis
The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .Molecular Structure Analysis
The molecular structure of “2,6-(Bis-pinocolato)diboranonaphthalene” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .Chemical Reactions Analysis
“2,6-(Bis-pinocolato)diboranonaphthalene” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-(Bis-pinocolato)diboranonaphthalene” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .科学研究应用
铃木-宫浦交叉偶联反应
该化合物广泛应用于铃木-宫浦交叉偶联反应 。它作为硼源与芳基卤化物偶联,促进联芳基化合物的形成。由于该反应在温和条件下具有高选择性和产率,因此在药物、农药和有机材料的合成中至关重要。
烯丙基硼酸酯的合成
烯丙基硼酸酯是有机合成中重要的中间体。 该化合物可以在铜盐催化剂和碱的存在下与底物反应,进行烯烃脱氢硼酯化反应 。该过程对于创建具有高度立体控制的复杂分子至关重要。
芳基硼酸酯的制备
芳基硼酸酯在各种化学转化中必不可少。 利用“2,6-(双联双戊二醇酯)二硼萘”,研究人员可以合成3,4-二甲氧基-5-甲基苯基硼酸频哪醇 ,该化合物在开发新的化学实体中具有重要意义。
苄基C-H键上的硼化
该化合物用于烷基苯的苄基C-H键上的硼化 。该应用在药物化学领域至关重要,因为苯环的修饰通常是开发新药的必要条件。
炔烃和烯烃的硼氢化
硼氢化是有机化学中的基本反应。 “2,6-(双联双戊二醇酯)二硼萘”可用于烷基或芳基炔烃和烯烃的硼氢化 ,导致形成硼酸酯,硼酸酯是通用的中间体。
共轭聚合物的合成
该化合物在合成区域规整的共轭聚合物 中起着重要作用。由于这些聚合物能够导电,因此在有机发光二极管 (OLED) 和太阳能电池等电子器件中具有应用。
不对称硼氢化
不对称硼氢化是一种创建手性分子的方法。 “2,6-(双联双戊二醇酯)二硼萘”可用于1,3-烯炔的不对称硼氢化 ,生成手性烯丙基硼酸酯,这些硼酸酯在不对称合成中很有价值。
与芳基碘化物的偶联
该化合物可以在铜催化剂的存在下与芳基碘化物偶联形成芳基硼酸酯 。该过程对于构建碳-硼键具有重要意义,碳-硼键在许多有机转化中必不可少。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
2,6-(Bis-pinocolato)diboranonaphthalene is known to participate in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. One of the key interactions involves its role as a reducing agent in nickel-catalyzed reductive arylation and vinylation of alkyl electrophiles . This interaction is particularly significant in the synthesis of complex organic molecules, where 2,6-(Bis-pinocolato)diboranonaphthalene helps in the formation of C(sp3)-C(sp2) bonds .
Cellular Effects
The effects of 2,6-(Bis-pinocolato)diboranonaphthalene on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, 2,6-(Bis-pinocolato)diboranonaphthalene can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,6-(Bis-pinocolato)diboranonaphthalene exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the reduction of nickel(II) to nickel(0), which is essential for the catalytic activity in reductive arylation and vinylation reactions . This mechanism involves the formation of a complex between 2,6-(Bis-pinocolato)diboranonaphthalene and the nickel catalyst, leading to the activation of the catalyst and subsequent chemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-(Bis-pinocolato)diboranonaphthalene have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2,6-(Bis-pinocolato)diboranonaphthalene can maintain its activity and continue to influence cellular processes without significant loss of function .
Dosage Effects in Animal Models
The effects of 2,6-(Bis-pinocolato)diboranonaphthalene vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolic pathways . At higher doses, there may be toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2,6-(Bis-pinocolato)diboranonaphthalene is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the reduction of nickel(II) to nickel(0), which is a critical step in the catalytic cycle of reductive arylation and vinylation reactions . This interaction can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 2,6-(Bis-pinocolato)diboranonaphthalene within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target cells and tissues, ensuring its availability for biochemical reactions . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
2,6-(Bis-pinocolato)diboranonaphthalene exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound is present at the site of action, where it can effectively participate in biochemical reactions and influence cellular processes .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKWROQJPYYOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732496 | |
| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849543-98-2 | |
| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
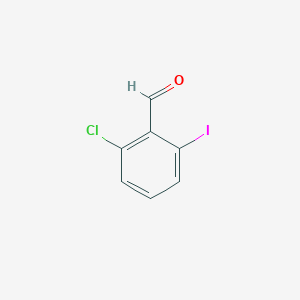

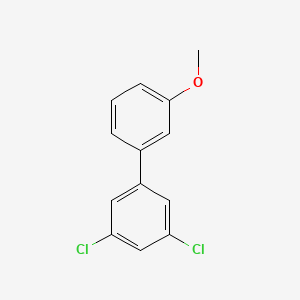
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
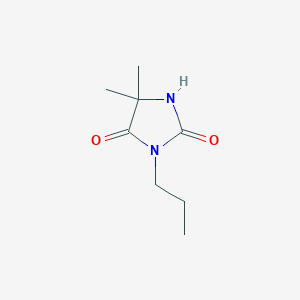
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
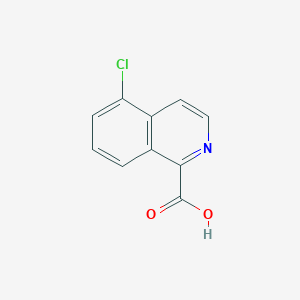
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)
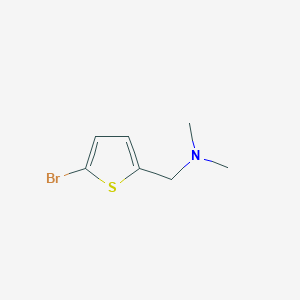
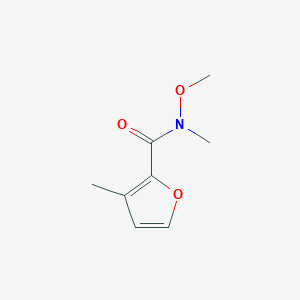

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

